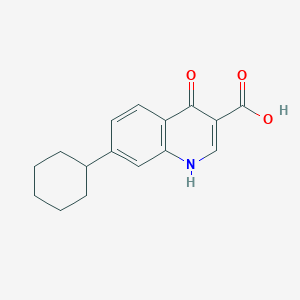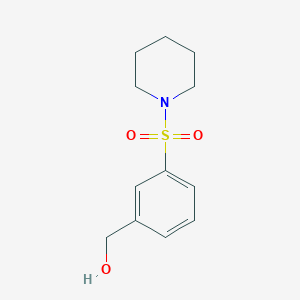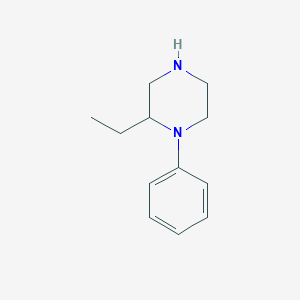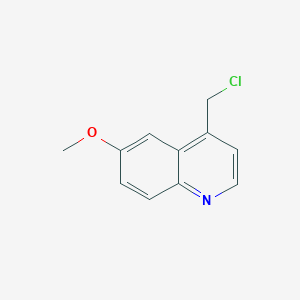
4-(chloromethyl)-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(chloromethyl)-6-methoxyquinoline is an organic compound with the molecular formula C11H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-6-methoxyquinoline typically involves the chloromethylation of 6-methoxyquinoline. One common method includes the reaction of 6-methoxyquinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position of the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(chloromethyl)-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Products include quinoline carboxylic acids, quinoline aldehydes, and quinoline ketones.
Reduction: Products include tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: It is a precursor in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-methoxyquinoline
- 2-Chloro-6-methoxyquinoline
- 4-Chloro-6-ethoxyquinoline
- 4-Chloro-8-methoxyquinoline
Uniqueness
4-(chloromethyl)-6-methoxyquinoline is unique due to the presence of both a chloromethyl and a methoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H10ClNO |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
4-(chloromethyl)-6-methoxyquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3 |
InChI-Schlüssel |
HSBKMMSLWXJVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
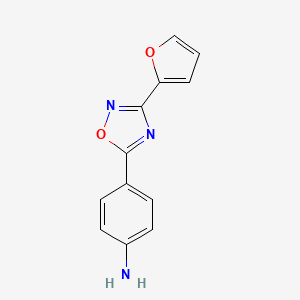
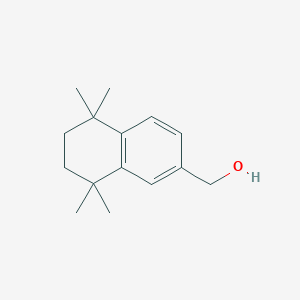
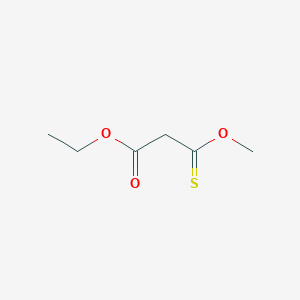
![Formamide, N-[2-[3-(methylthio)phenyl]ethyl]-](/img/structure/B8638684.png)
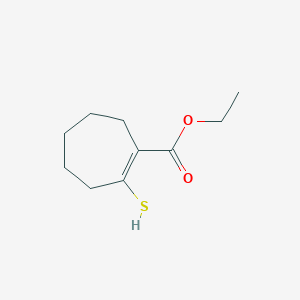
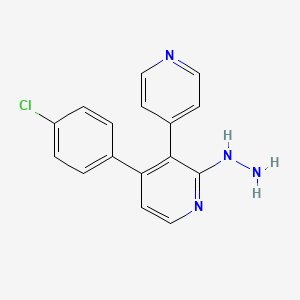

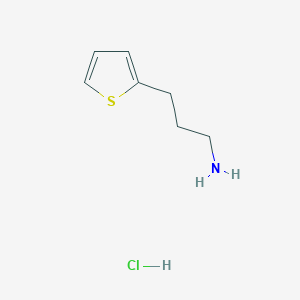
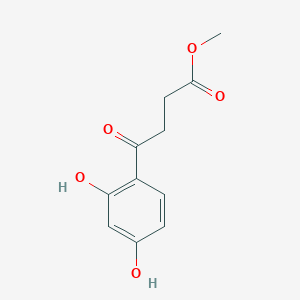
![4-Hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8638732.png)
